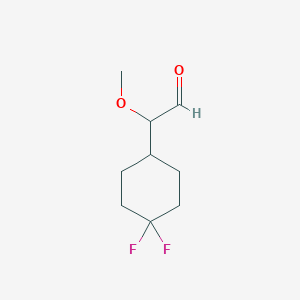
2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For instance, the InChI code for “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” is1S/C9H16F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h7-8,12H,2-6H2,1H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its density, boiling point, molecular formula, molecular weight, etc. For example, “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” has a molecular weight of 194.22 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Secondary Amide-Based Linkers for Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives, including those similar to 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde, have been investigated as linkers for solid phase organic synthesis. The conversion of these aldehydes, when attached to resins, with primary amines through reductive amination leads to benzylic secondary amines. These compounds can then be derivatized into ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating the utility of such aldehydes in synthesizing diverse organic compounds with high purity and yield (Swayze, 1997).
Deoxofluorination Agent for Chemical Transformations
Bis(2-methoxyethyl)aminosulfur trifluoride, a compound related to the functionality of this compound, serves as a broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides. This highlights the potential of related aldehydes in facilitating transformations crucial for synthesizing fluorinated organic compounds, offering alternatives to traditional reagents with enhanced thermal stability (Lal et al., 1999).
Reductive Amination of Aldehydes and Ketones
The general applicability of sodium triacetoxyborohydride for the reductive amination of aldehydes and ketones, including structures resembling this compound, is notable. This method accommodates a wide range of substrates, offering a mild and selective approach to synthesizing amines. The process is effective even in the presence of acid-sensitive functional groups, highlighting the versatility of this aldehyde in synthetic chemistry (Abdel-Magid et al., 1996).
Organocatalysis in Asymmetric Synthesis
The utility of this compound in organocatalysis is evidenced by its potential role in enantioselective intramolecular aldol reactions. Organocatalysts can facilitate asymmetric synthesis, producing compounds with high enantioselectivity. This application underscores the importance of such aldehydes in developing methodologies for the synthesis of chiral molecules (Hayashi et al., 2007).
Synthesis of Polysaccharides
Aldehydes similar to this compound have been used in the synthesis of novel polysaccharides, demonstrating their role in creating complex organic polymers. The synthetic approach involves multiple steps, including polymerization and debenzylization, to produce polysaccharides with unique properties (Okada et al., 1983).
Safety and Hazards
The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For instance, “2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-ol” has hazard statements H315, H319, H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
This compound interacts with its target, PARP-1, by filling an induced sub-pocket and establishing a series of favorable hydrophobic interactions with surrounding residues . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . This interaction results in the selective inhibition of PARP-1, potentially mitigating toxicities arising from cross-inhibition of PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway. PARP-1 is essential for the repair of DNA single-strand breaks . By inhibiting PARP-1, this compound disrupts the normal function of the DNA repair pathway, which can lead to cell death, particularly in cancer cells that rely heavily on this pathway.
Pharmacokinetics
The compound this compound has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available, indicating good absorption and bioavailability .
Result of Action
The result of the action of this compound is the selective inhibition of PARP-1, leading to disruption of DNA repair and cell death in cancer cells . This makes it a potent candidate for cancer therapy .
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methoxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUPYFNVFVMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)
![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2827398.png)
![2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2827399.png)
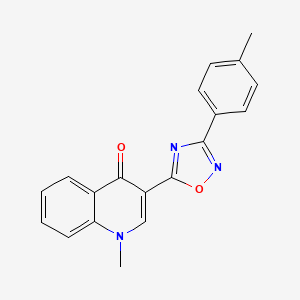

![3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827408.png)
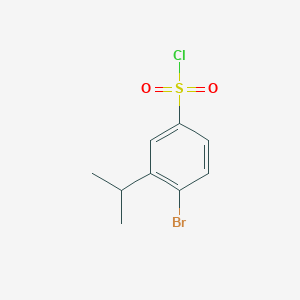
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2827414.png)
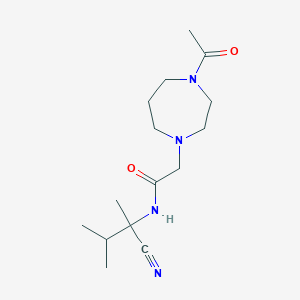
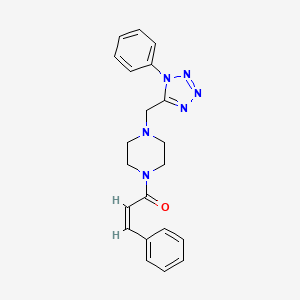
![2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2827418.png)

